molecular formula C16H13ClN4S B12053656 5-(2-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-54-5

5-(2-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12053656
CAS No.: 478254-54-5
M. Wt: 328.8 g/mol
InChI Key: TZHUZRSSLOATDH-VCHYOVAHSA-N
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Description

5-(2-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 2-methylbenzylideneamine in the presence of a triazole precursor. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(2-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the 2-methylbenzylidene group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

CAS No.

478254-54-5

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-6-2-3-7-12(11)10-18-21-15(19-20-16(21)22)13-8-4-5-9-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

TZHUZRSSLOATDH-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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